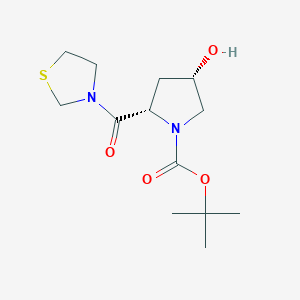

tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABJFRFFUZMDSS-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

The compound's IUPAC name is this compound, with the following structural formula:

This compound has been characterized for its stability and solubility properties, which are crucial for its biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that thiazolidine derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains by inhibiting bacterial enzyme activity, particularly MurB, which is essential for bacterial cell wall synthesis .

- Anticancer Potential : Thiazolidine derivatives have been studied for their anticancer effects. The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer cell lines . Notably, it has demonstrated antiproliferative activity against prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Studies have shown that thiazolidinones can modulate inflammatory pathways and reduce cytokine release in vitro .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced cell viability.

- Modulation of Inflammatory Pathways : By affecting cytokine production and immune responses, the compound exhibits potential therapeutic benefits in inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Effects

In vitro experiments conducted on prostate cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis. Flow cytometry analysis demonstrated an increase in early apoptotic cells after treatment with varying concentrations of the compound .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects highlighted that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a promising application in managing chronic inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

科学研究应用

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting diabetes and metabolic disorders. Its structural features allow it to mimic natural substrates involved in glucose metabolism.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit promising activity as DPP-IV inhibitors, which are crucial for managing type 2 diabetes by increasing incretin levels .

Case Studies

Several studies have highlighted the efficacy of compounds derived from tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate in preclinical models:

- A study demonstrated that a related compound improved glycemic control in diabetic rats .

- Another research focused on its potential anti-inflammatory properties, suggesting that it could modulate cytokine production .

Data Table of Applications

相似化合物的比较

Chemical Identity :

- CAS No.: 401564-34-9

- Molecular Formula : C₁₃H₂₂N₂O₄S

- Molecular Weight : 302.39 g/mol

- Structure : A pyrrolidine derivative with a (2S,4S) stereochemical configuration, featuring a hydroxy group at the C4 position and a thiazolidine-3-carbonyl moiety at C2.

Applications :

Primarily recognized as Teneligliptin Impurity C , this compound is critical in pharmaceutical quality control for the antidiabetic drug Teneligliptin . Its structural complexity underscores its role in studying synthetic pathways and stereochemical purity.

Comparison with Similar Compounds

Stereochemical Variants

Subtle stereochemical differences significantly alter physicochemical and biological properties.

Key Insight : The (2S,4S) configuration is essential for its role as a pharmaceutical impurity, while stereochemical deviations (e.g., 2R) may render the compound inactive or unsuitable for regulatory purposes .

Functional Group Modifications

Variations in functional groups influence reactivity, polarity, and bioavailability.

Key Insight : The hydroxy group in the target compound improves aqueous solubility compared to the oxo variant, which is more lipophilic and prone to enzymatic oxidation .

Substituent Variations

Structural complexity and substituent bulk affect molecular interactions and applications.

Key Insight : The target compound’s simplicity contrasts with larger derivatives (e.g., piperazinyl-pyrazole) designed for specific biological targeting, highlighting a trade-off between specificity and synthetic feasibility .

Research and Commercial Relevance

准备方法

Oxidation Step

- The oxidation of the precursor compound (Formula IV) to introduce the carbonyl group (Formula V) is a critical step.

- Common oxidizing agents include:

- Mixtures of trichloroisocyanuric acid (TCCA) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

- Pyridine-sulfur trioxide complex in dimethyl sulfoxide (DMSO).

- Potassium permanganate in alkaline solution.

- Oxalyl chloride in DMSO with tertiary amines.

- Chromium oxide-pyridine complex in dichloromethane.

- Sodium hypochlorite.

These reagents provide efficient oxidation under controlled conditions to afford the desired intermediate without racemization or over-oxidation.

Condensation with Thiazolidine

- The carbonyl compound (Formula V) is condensed with thiazolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

- This reaction typically occurs under mild conditions to form the thiazolidine-3-carbonyl linkage, yielding the N-protected pyrrolidin-3-one derivative (Formula III).

Protection of the Pyrrolidine Nitrogen

- The Boc group is the preferred protecting group, introduced as tert-butoxycarbonyl to afford this compound.

- Alternative protecting groups that have been explored include acetyl, propionyl, methoxyacetyl, methoxypropionyl, benzoyl, thienylacetyl, thiazolylacetyl, tetrazolylacetyl, benzyl, p-nitrobenzyl, benzhydryl, trityl, trimethylsilyl, TBDMS, ethoxycarbonyl, methane sulfonyl, toluene sulfonyl, benzyloxycarbonyl, and p-nitrobenzyloxycarbonyl.

- The choice of protecting group depends on the subsequent synthetic steps and desired stability.

Reduction and Deprotection

- Conversion of the Boc-protected intermediate (Formula III) into downstream derivatives involves:

- Reaction with compounds such as Formula VI under reducing conditions using metal hydride complexes like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.

- Deprotection of the Boc group is typically carried out at elevated temperatures (75–90°C, preferably 80–85°C) in solvents such as isopropanol, acetone, or ethanol.

Purification and Isolation

- The intermediate compounds, including the Boc-protected pyrrolidine derivative, are often extracted into organic layers (reaction solvents) and may be washed with water to remove impurities.

- Concentration under reduced pressure yields the crude product, which can be used directly in subsequent steps without further purification.

- Final purification of the related Teneligliptin salts involves recrystallization from solvents such as methanol, ethanol, propanol, isopropanol, butanol, acetone, water, tetrahydrofuran (THF), or mixtures thereof.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Oxidation | TCCA + TEMPO, Pyridine-SO3 complex, KMnO4, etc. | DMSO, dichloromethane | Mild conditions to avoid racemization |

| Condensation with Thiazolidine | DCC, DMAP | Toluene, xylene, glymes | Forms thiazolidine-3-carbonyl linkage |

| Protection (Boc) | Boc anhydride or equivalents | Organic solvents | Alternative protecting groups possible |

| Reduction/Deprotection | NaBH4, NaCNBH3, NaBH(OAc)3; heat 75-90°C | IPA, acetone, ethanol | Deprotection temperature critical |

| Purification | Extraction, washing, recrystallization | Methanol, ethanol, acetone, water mixtures | Final product isolation and purity control |

Research Findings and Industrial Relevance

- The preparation methods described are derived from patented processes, notably WO2015019238A1 and WO2021001695A1, which provide scalable and industrially feasible routes to key intermediates and final products related to Teneligliptin.

- The use of Boc as a protecting group is well-established, but alternative groups are explored for optimizing reaction conditions and yields.

- The oxidation step utilizing TCCA and TEMPO is preferred for its efficiency and selectivity.

- Deprotection under controlled temperature ensures high purity and yield.

- The processes emphasize eco-friendly and cost-effective manufacturing, crucial for pharmaceutical production.

常见问题

Q. Table 1: Key Reaction Parameters for Amide Coupling

Q. Table 2: Troubleshooting NMR Data Discrepancies

| Observation | Potential Cause | Resolution Method | Reference |

|---|---|---|---|

| Split Amide NH Signal | Rotameric interconversion | Acquire spectra at elevated temps | |

| Missing Tert-Butyl Peak | Solvent Suppression | Use CDCl₃ instead of DMSO-d₆ | |

| Unexpected Doublets | Diastereomeric impurity | Repurify via prep-HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。